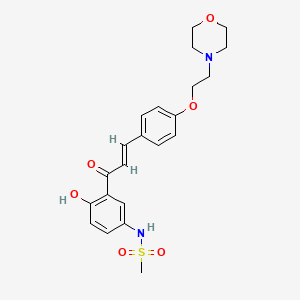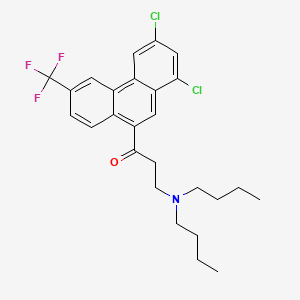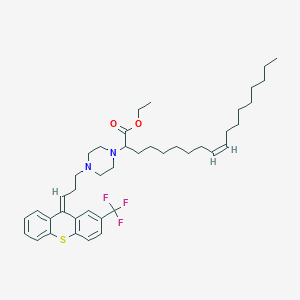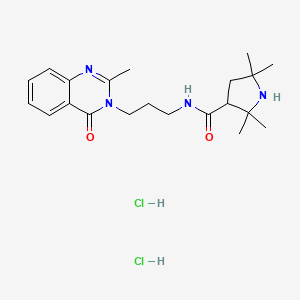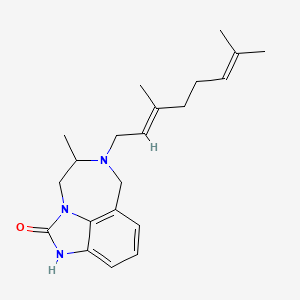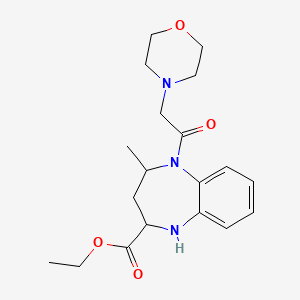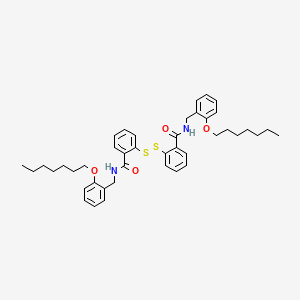
Benzamide, 2,2'-dithiobis(N-((2-(heptyloxy)phenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2,2’-dithiobis(N-((2-(heptyloxy)phenyl)methyl)-): is a chemical compound with the molecular formula C16H16N2O2S2. It is part of a collection of rare and unique chemicals used primarily in early discovery research . This compound is known for its significant biological properties, including antibacterial and antifungal activities.
Análisis De Reacciones Químicas
Benzamide, 2,2’-dithiobis(N-((2-(heptyloxy)phenyl)methyl)-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which Benzamide, 2,2’-dithiobis(N-((2-(heptyloxy)phenyl)methyl)-) exerts its effects involves interactions with molecular targets and pathways related to its antibacterial and antifungal activities.
Comparación Con Compuestos Similares
Benzamide, 2,2’-dithiobis(N-((2-(heptyloxy)phenyl)methyl)-) can be compared with other similar compounds, such as:
2,2’-Dithiobis(N-methylbenzamide): This compound has similar antibacterial and antifungal properties.
N,N’- (2,2’-dithiodi-o-phenylene)bis- (furan-2-carboxamide): Known for its significant biological properties, including antibacterial and antifungal activities.
Thiadiazolobenzamide: Used in the synthesis of complexes with metals like Ni and Pd, highlighting its versatile chemical properties.
Propiedades
Número CAS |
37806-24-9 |
|---|---|
Fórmula molecular |
C42H52N2O4S2 |
Peso molecular |
713.0 g/mol |
Nombre IUPAC |
N-[(2-heptoxyphenyl)methyl]-2-[[2-[(2-heptoxyphenyl)methylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C42H52N2O4S2/c1-3-5-7-9-19-29-47-37-25-15-11-21-33(37)31-43-41(45)35-23-13-17-27-39(35)49-50-40-28-18-14-24-36(40)42(46)44-32-34-22-12-16-26-38(34)48-30-20-10-8-6-4-2/h11-18,21-28H,3-10,19-20,29-32H2,1-2H3,(H,43,45)(H,44,46) |
Clave InChI |
NVEGFZKQIRUCSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=CC=C1CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC=CC=C4OCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


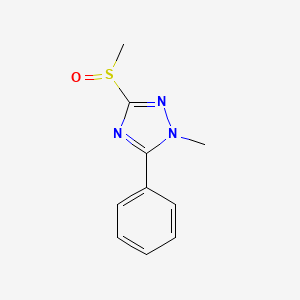
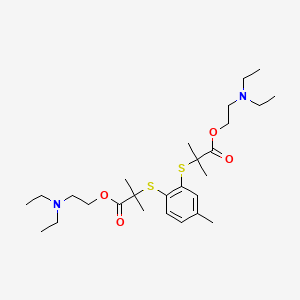
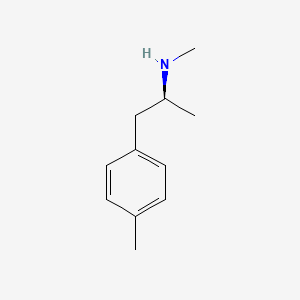
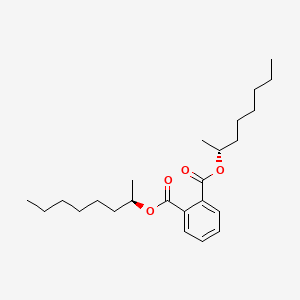
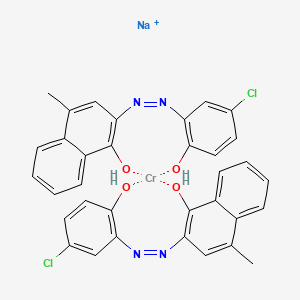
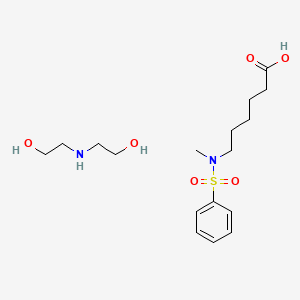
![3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol](/img/structure/B12708958.png)
